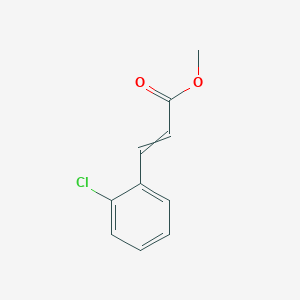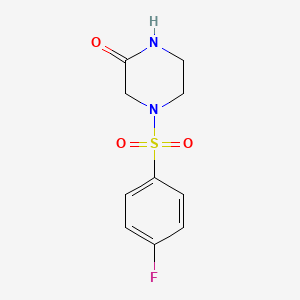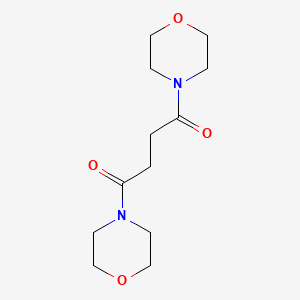
1,4-Di(morpholin-4-yl)butane-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Di(morpholin-4-yl)butane-1,4-dione is an organic compound with the molecular formula C12H20N2O4. It is characterized by the presence of two morpholine rings attached to a butane-1,4-dione backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Di(morpholin-4-yl)butane-1,4-dione can be synthesized through a multi-step process involving the reaction of morpholine with butane-1,4-dione. The reaction typically requires specific conditions such as controlled temperature and pH to ensure the formation of the desired product. The synthetic route involves the nucleophilic addition of morpholine to the carbonyl groups of butane-1,4-dione, followed by cyclization to form the final compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors and precise control of reaction parameters. The process may include purification steps such as recrystallization or chromatography to obtain a high-purity product suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Di(morpholin-4-yl)butane-1,4-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The morpholine rings can undergo substitution reactions with different reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically require specific conditions such as temperature control, solvent choice, and reaction time to achieve the desired products .
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted morpholine derivatives .
Wissenschaftliche Forschungsanwendungen
1,4-Di(morpholin-4-yl)butane-1,4-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,4-Di(morpholin-4-yl)butane-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which may influence its reactivity and biological activity. Additionally, the morpholine rings can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s behavior in various environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Di(piperidin-4-yl)butane-1,4-dione: Similar structure but with piperidine rings instead of morpholine.
1,4-Di(azepan-4-yl)butane-1,4-dione: Contains azepane rings instead of morpholine.
1,4-Di(pyrrolidin-4-yl)butane-1,4-dione: Features pyrrolidine rings in place of morpholine.
Uniqueness
1,4-Di(morpholin-4-yl)butane-1,4-dione is unique due to the presence of morpholine rings, which impart specific chemical properties and reactivity. The morpholine rings can enhance the compound’s solubility in water and other polar solvents, making it suitable for various applications. Additionally, the compound’s ability to form stable complexes with metal ions distinguishes it from other similar compounds .
Eigenschaften
Molekularformel |
C12H20N2O4 |
|---|---|
Molekulargewicht |
256.30 g/mol |
IUPAC-Name |
1,4-dimorpholin-4-ylbutane-1,4-dione |
InChI |
InChI=1S/C12H20N2O4/c15-11(13-3-7-17-8-4-13)1-2-12(16)14-5-9-18-10-6-14/h1-10H2 |
InChI-Schlüssel |
NOESYBNJWVIBHT-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C(=O)CCC(=O)N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


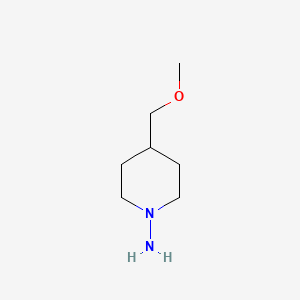
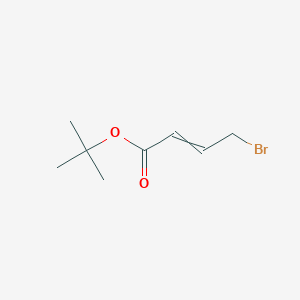
![N,N-diethyl-N'-[(E)-(5-nitrofuran-2-yl)methylidene]benzene-1,4-diamine](/img/structure/B15147673.png)
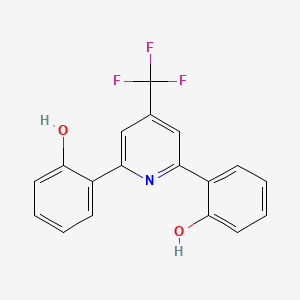
![Methyl (2E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B15147686.png)
![N-[2-(4-Amino-phenyl)-acetyl]-methanesulfonamide](/img/structure/B15147690.png)
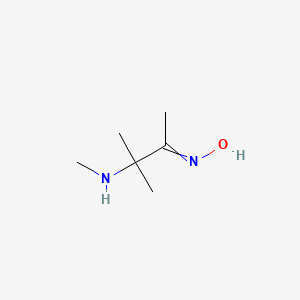
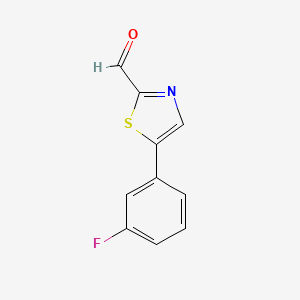
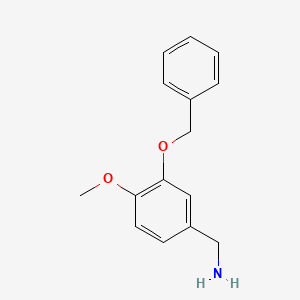
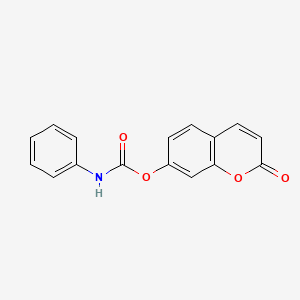
![3,5-Bis[(4-fluorophenyl)methylidene]-1-[(1-hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)methyl]piperidin-4-one](/img/structure/B15147733.png)
